![molecular formula C19H25N3O3 B5543675 4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)
4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine" is of interest in the field of organic and medicinal chemistry due to its structural components, which include a piperidine ring, a methoxyphenoxy group, and a pyrazolylbutanoyl moiety. These structural features suggest potential biological activity, making it a candidate for further research in drug discovery and development.
Synthesis Analysis
The synthesis of related compounds involves multi-step synthetic routes starting from basic chemical precursors. For example, a precursor to a related compound was synthesized through a series of reactions including acylation, sulfonation, and substitution, with an overall yield of 20.2% (Wang, Wang, Tang, & Xu, 2015). Another synthesis method reported involves a three-step process including nucleophilic aromatic substitution, hydrogenation, and iodination, highlighting the complexity and the need for optimization in the synthesis of such compounds (Fussell, Luan, Peach, & Scotney, 2012).
Wissenschaftliche Forschungsanwendungen
G Protein-Biased Dopaminergics Discovery
The study by Möller et al. (2017) highlights the development of high-affinity dopamine receptor partial agonists through the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage, which includes structural motifs similar to "4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine." These compounds exhibit a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating their potential as novel therapeutics for conditions like psychosis. The research presents an advanced understanding of structure-functional selectivity relationships at dopamine D2 receptors, contributing to the design of G protein-biased partial agonists (Möller et al., 2017).
Potential PET Ligands for CB1 Receptors
Kumar et al. (2004) synthesized and evaluated a compound structurally related to "4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine" for its potential as a PET imaging agent for CB1 receptors. The research focused on developing a novel compound with specificity towards CB1 receptors, demonstrating the compound's selective labeling capabilities in human brain sections. This study provides insights into the potential diagnostic applications of such compounds in neuroimaging and the study of neurological conditions (Kumar et al., 2004).
Copper(II) Chloride Adducts with Pyrazole Derivatives
Research by Bonacorso et al. (2003) explored the reaction of trifluoro-4-methoxy-4-aryl-but-3-en-2-ones with 2-pyridylcarboxamidrazone, leading to compounds that include structural elements reminiscent of "4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine." The study delves into the crystal structure and potential anticancer properties of these compounds, providing a foundation for further exploration of their therapeutic applications (Bonacorso et al., 2003).
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyphenoxy)piperidin-1-yl]-2-pyrazol-1-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-16(22-12-6-11-20-22)19(23)21-13-9-15(10-14-21)25-18-8-5-4-7-17(18)24-2/h4-8,11-12,15-16H,3,9-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECXPNKQJXCSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)OC2=CC=CC=C2OC)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.